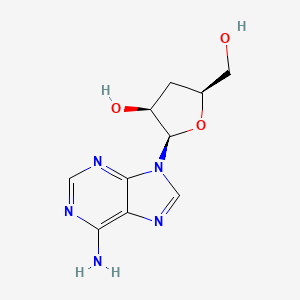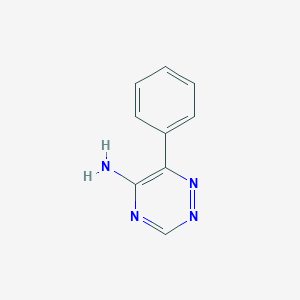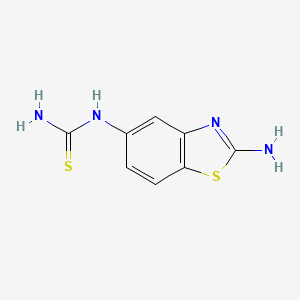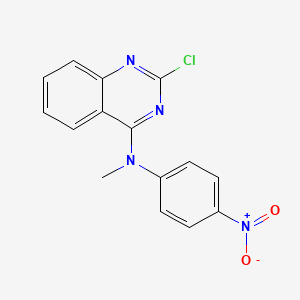
4,6-dimethyl-3,4-dihydropyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common route involves the cyclization of 4,6-dimethyl-2-pyrone under acidic conditions. Another method includes the reaction of 4,6-dimethyl-2-pyrone with a suitable nucleophile, followed by cyclization.
Industrial Production Methods: In industrial settings, the production of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one often involves the use of catalytic processes to ensure high yields and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
化学反応の分析
Types of Reactions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
科学的研究の応用
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.
類似化合物との比較
2H-Pyran-2-one, 4,6-dimethyl-: This compound is structurally similar but lacks the dihydro functionality.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A compound with a similar core structure but different functional groups.
Uniqueness: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both methyl groups and a ketone functional group
特性
CAS番号 |
92912-06-6 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
4,6-dimethyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,5H,4H2,1-2H3 |
InChIキー |
UPCDWBFNKSZLIC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)OC(=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)

![5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8755735.png)
